molecular formula C13H10FN5O B5429376 2-Fluoro-N-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide

2-Fluoro-N-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide

Cat. No.: B5429376
M. Wt: 271.25 g/mol
InChI Key: LSDNTYZRARWKTJ-UHFFFAOYSA-N
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Description

2-Fluoro-N-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide is a synthetic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide typically involves the formation of the triazolopyrimidine core followed by the introduction of the fluoro and benzamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzonitrile with 7-methyl-[1,2,4]triazolo[1,5-A]pyrimidine in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce the corresponding amines .

Mechanism of Action

The mechanism of action of 2-Fluoro-N-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites or receptor binding sites, thereby inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-N-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluoro group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-fluoro-N-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O/c1-8-6-7-15-13-17-12(18-19(8)13)16-11(20)9-4-2-3-5-10(9)14/h2-7H,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDNTYZRARWKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC2=NC(=NN12)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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